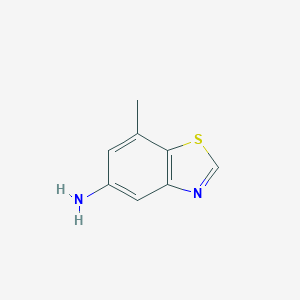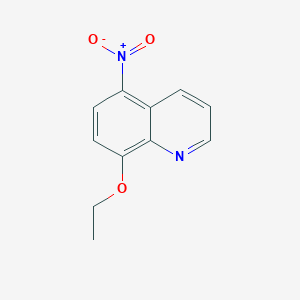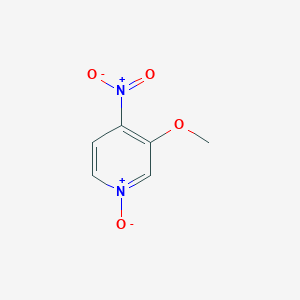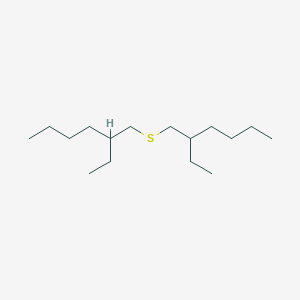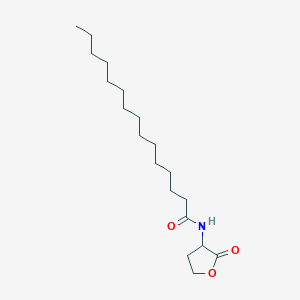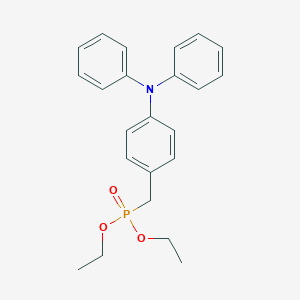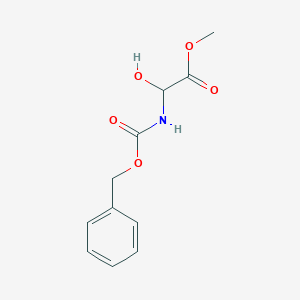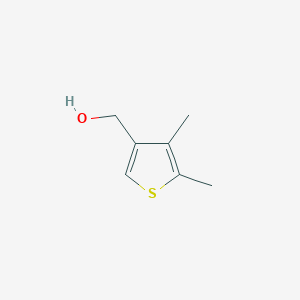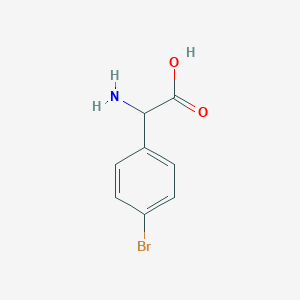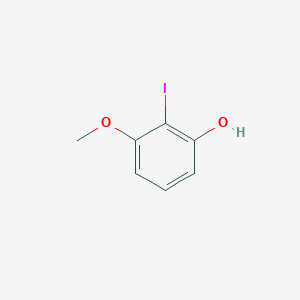
2-碘-3-甲氧基苯酚
描述
2-Iodo-3-methoxyphenol is an organic compound with the molecular formula C7H7IO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups
科学研究应用
2-Iodo-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its phenolic structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxyphenol typically involves the iodination of 3-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.
Industrial Production Methods: Industrial production of 2-Iodo-3-methoxyphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Oxidation: 2-Iodo-3-methoxyphenol can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone structure.
Reduction: The iodine atom can be reduced to a hydrogen atom, converting the compound back to 3-methoxyphenol.
Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 3-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
作用机制
The mechanism of action of 2-Iodo-3-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
2-Iodo-5-methoxyphenol: Similar structure but with the methoxy group at a different position.
3-Iodo-4-methoxyphenol: Another isomer with different substitution patterns.
2-Bromo-3-methoxyphenol: Bromine instead of iodine, affecting reactivity and biological activity.
Uniqueness: 2-Iodo-3-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which can influence its chemical reactivity and biological interactions. The presence of iodine can enhance the compound’s ability to participate in halogen bonding, which is less common in its brominated or chlorinated analogs.
属性
IUPAC Name |
2-iodo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVPKRMLAXQBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555945 | |
| Record name | 2-Iodo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121980-50-5 | |
| Record name | 2-Iodo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-iodo-3-methoxyphenol in the synthesis of NAPhePHOS?
A1: 2-Iodo-3-methoxyphenol serves as a key building block in the synthesis of NAPhePHOS []. It participates in a copper(I)-promoted coupling reaction with 1-iodonaphthol, which are connected by a chiral tether [(R,R)-2,4-pentanediol]. This reaction is crucial because it forms the biaryl backbone of NAPhePHOS and the choice of 2-iodo-3-methoxyphenol contributes to the unsymmetrical structure of the final ligand. This asymmetry is what differentiates NAPhePHOS from other similar diphosphines and is being investigated for its influence on catalytic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
